![molecular formula C8H6N2O2 B071068 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone CAS No. 185444-97-7](/img/structure/B71068.png)
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone
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Overview
Description
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and protein kinases, which play a critical role in the regulation of cellular processes. It has also been shown to modulate the activity of certain receptors, including the adenosine receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis, a process of programmed cell death that is important for the regulation of tissue homeostasis. It has also been shown to induce autophagy, a process of cellular degradation that is important for the removal of damaged organelles and proteins. Additionally, it has been shown to modulate the immune response, including the regulation of inflammation and the activation of immune cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone in lab experiments include its high purity and yield, as well as its potential applications in various areas of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in various experimental models.
Future Directions
There are several potential future directions for the study of 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone. These include further investigations into its mechanism of action, its potential applications in the treatment of various diseases, and its safety and efficacy in clinical trials. Additionally, future studies could focus on the development of new synthetic methods for this compound, as well as the identification of new analogs with improved properties.
Synthesis Methods
The synthesis of 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone involves a multi-step process that starts with the reaction of 2-aminopyridine with glyoxal in the presence of a catalyst. The resulting compound is then reacted with an appropriate carboxylic acid to form the desired product. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone has shown potential applications in various areas of scientific research. It has been studied for its role in the regulation of various cellular processes, including apoptosis, autophagy, and inflammation. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)8-10-7-6(12-8)3-2-4-9-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFUHZFUWUQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone |
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